molecular formula C17H14N2O2S B2697386 2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide CAS No. 955848-10-9

2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide

Cat. No.: B2697386
CAS No.: 955848-10-9
M. Wt: 310.37
InChI Key: IXVMBCBDOWHDQP-UHFFFAOYSA-N
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Description

2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

2-[(2-naphthalen-2-ylacetyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c18-16(21)14-7-8-22-17(14)19-15(20)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-9H,10H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVMBCBDOWHDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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